Diethyl vinylphosphonate
Description
Diethyl vinylphosphonate (DEVP, CAS 682-30-4) is a phosphonate ester with the molecular formula C₆H₁₃O₃P and a molecular weight of 164.14 g/mol. It features a vinyl group (-CH=CH₂) directly bonded to a phosphonate moiety (-PO(OR)₂, where R = ethyl). DEVP is widely utilized in organic synthesis, polymer chemistry, and materials science due to its dual reactivity: the vinyl group participates in addition and cycloaddition reactions, while the phosphonate group enables coordination chemistry and derivatization .
Key applications include:
- Conjugate additions with amines (e.g., benzylamine) under thiourea catalysis .
- 1,3-Dipolar cycloadditions with diazomethane to form pyrazolyl phosphonates .
- Fire-retardant additives in lithium-ion batteries due to its unsaturated double bond .
- Polymerization to form poly(vinylphosphonate)s with tailored electronic properties .
Properties
IUPAC Name |
1-[ethenyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREPONDJUKIQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27987-29-7 | |
| Record name | Phosphonic acid, P-ethenyl-, diethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70218372 | |
| Record name | Phosphonic acid, vinyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682-30-4 | |
| Record name | Diethyl vinylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl vinylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, vinyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl vinylphosphonate | |
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| Record name | DIETHYL VINYLPHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4RR2U2KA | |
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Preparation Methods
Thermal Elimination from 2-Acetoxyethanephosphonate Diesters
One classical and industrially relevant method involves the thermal elimination of acetic acid from dialkyl 2-acetoxyethanephosphonates to yield vinylphosphonate diesters. This method was described in a patent (US4493803A) and involves heating dialkyl 2-acetoxyethanephosphonates (including diethyl 2-acetoxyethanephosphonate) at elevated temperatures (150° to 270° C, preferably 170° to 230° C) in the presence of acid or base catalysts. The reaction proceeds via elimination of acetic acid, producing this compound with improved yields compared to earlier methods using 2-chloroethanephosphonic acid derivatives, which are more complex to synthesize.
| Parameter | Details |
|---|---|
| Starting material | Diethyl 2-acetoxyethanephosphonate |
| Temperature | 150°–270° C (preferably 170°–230° C) |
| Catalysts | Acidic or basic catalysts |
| Reaction type | Thermal elimination of acetic acid |
| Yield | Improved over 50% (historical yield for dimethyl analog) |
| By-products | Acetic acid |
This method is considered simple and economical, providing a practical route to this compound and related vinylphosphonic acid diesters.
Michaelis–Arbuzov Reaction Followed by Dehydrohalogenation
Another well-documented synthetic route involves the Michaelis–Arbuzov reaction between triethylphosphite and 1,2-dibromoethane to form diethyl (2-bromoethyl)phosphonate, which is then subjected to dehydrohalogenation to yield this compound.
Step 1: Triethylphosphite reacts with 1,2-dibromoethane at elevated temperature (~160 °C) to give diethyl (2-bromoethyl)phosphonate.
Step 2: The resulting bromoethylphosphonate undergoes elimination (often base-catalyzed) to form this compound.
This route is supported by experimental procedures reported in the literature, where the first step yields about 60% of the bromoethylphosphonate intermediate. The subsequent elimination step typically involves mild heating and base treatment to afford the vinylphosphonate.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Triethylphosphite + 1,2-dibromoethane, 160 °C, 6 h | Diethyl (2-bromoethyl)phosphonate | ~60 |
| 2 | Base-catalyzed elimination, mild heating | This compound | Variable |
This method offers a practical laboratory-scale synthesis with accessible reagents and moderate yields.
Multi-Step Functional Group Transformations via Allyl Acetate Intermediates
A more recent and sophisticated synthetic approach involves the preparation of this compound derivatives through functionalization of diethyl 1-(hydroxymethyl)vinylphosphonate, followed by acetylation and further nucleophilic substitution reactions.
Acetylation: Diethyl 1-(hydroxymethyl)vinylphosphonate is acetylated to form diethyl 1-(acethoxymethyl)vinylphosphonate.
Nucleophilic substitution: This intermediate undergoes SN2' substitution reactions with nucleophiles such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and potassium cyanide (KCN), leading to β-cyanovinylphosphonate derivatives.
Bromination: Subsequent selective bromination using N-bromosuccinimide (NBS) produces diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate, a useful intermediate for further synthetic transformations.
This method, described in detail in a 2012 ARKIVOC publication, involves careful control of reaction conditions and provides access to functionalized vinylphosphonate derivatives with good stereoselectivity and yields (e.g., 73% yield for β-cyanovinylphosphonate intermediate).
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride or equivalent on diethyl 1-(hydroxymethyl)vinylphosphonate | Diethyl 1-(acethoxymethyl)vinylphosphonate | Not specified |
| SN2' substitution | DABCO, KCN, THF/H2O, room temperature | β-Cyanovinylphosphonate derivative | 73 |
| Bromination | NBS, benzoyl peroxide, CCl4, reflux | Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate | Not specified |
This route is advantageous for synthesizing vinylphosphonate derivatives with additional functional groups for further synthetic utility.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thermal elimination from 2-acetoxyethanephosphonate | Diethyl 2-acetoxyethanephosphonate | 150°–270° C, acid/base catalyst | Simple, economical, scalable | Requires high temperature |
| Michaelis–Arbuzov + elimination | Triethylphosphite, 1,2-dibromoethane | 160 °C for Arbuzov; base for elimination | Accessible reagents, moderate yield | Multi-step, moderate yields |
| Functionalization via allyl acetate intermediates | Diethyl 1-(hydroxymethyl)vinylphosphonate | Multi-step, mild conditions | High stereoselectivity, functionalized products | More complex, specialized reagents |
Summary of Research Findings
The thermal elimination method offers a practical and economical industrial route to this compound, with improved yields over older methods involving chloroethanephosphonic acid derivatives.
The Michaelis–Arbuzov reaction followed by elimination is a classical laboratory method that provides moderate yields and uses readily available reagents.
The functionalization via allyl acetate intermediates enables access to stereoselective and functionalized vinylphosphonate derivatives, useful for advanced synthetic applications, albeit with increased synthetic complexity.
Chemical Reactions Analysis
Diethyl vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with arylboronic acids via the Pd-catalyzed Mizoroki-Heck reaction to form α, β-unsaturated phosphonates.
Addition Reactions: It can condense with primary and secondary amines via the aza-Michael addition reaction to form 2-(arylamino)ethyl phosphonates.
Polymerization: It can be used as a monomer unit for the preparation of high-molecular-weight polymers using lanthanide complexes.
Common reagents and conditions used in these reactions include palladium catalysts, arylboronic acids, and amines. The major products formed from these reactions are α, β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates .
Scientific Research Applications
Polymer Synthesis
Diethyl vinylphosphonate is primarily used as a monomer in the synthesis of poly(this compound) (PDEVP) through group transfer polymerization. This method allows for precise control over polymer architecture and functionality.
- Graft Copolymers : PDEVP can be copolymerized with other monomers such as styrene, methyl methacrylate, and acrylonitrile to create flame-retardant copolymers. These copolymers exhibit enhanced thermal stability and flame resistance compared to their homopolymer counterparts .
| Monomer | Copolymerization Method | Properties Enhanced |
|---|---|---|
| Styrene | Free-radical copolymerization | Flame retardancy |
| Acrylonitrile | Free-radical copolymerization | Thermal stability |
| Methyl Methacrylate | Free-radical copolymerization | Improved char formation |
Nanotechnology
Recent studies have demonstrated the potential of PDEVP in nanotechnology, particularly in the synthesis of gold nanoparticles (AuNPs). PDEVP-capped AuNPs exhibit photothermal properties, making them suitable for biomedical applications such as targeted drug delivery and photoablation of malignant cells .
- Thermoresponsive Behavior : The synthesized AuNPs show a hydrodynamic radius that decreases with temperature, indicating their potential for controlled drug release triggered by external stimuli .
Drug Delivery Systems
PDEVP has been utilized to create multi-responsive nanocarriers for targeted drug delivery. These systems can respond to various stimuli, including temperature and light, facilitating controlled release mechanisms.
- Case Study : Research involving azide-modified PDEVP demonstrated successful grafting onto multi-walled carbon nanotubes (MWCNTs), enhancing the stability and functionality of the drug delivery system .
| Feature | Description |
|---|---|
| Grafting Method | Azide-Modified PDEVP on MWCNTs |
| Analysis Techniques | ESI-MS, TGA, XPS, TEM |
| Application | Targeted drug delivery |
Flame Retardancy
This compound is recognized for its flame-retardant properties when incorporated into various polymer matrices. The phosphorus content significantly enhances the thermal stability and combustion resistance of these materials.
- Synergistic Effects : The incorporation of DEVP into acrylamide copolymers has shown nitrogen-phosphorus synergism, leading to improved limiting oxygen index (LOI) values and enhanced flame retardancy .
| Polymer Type | Phosphorus Content (%) | LOI Improvement (%) |
|---|---|---|
| Acrylamide | 5.3 | 112 |
| Polyacrylonitrile | 5.7 | 51 |
Mechanism of Action
The mechanism of action of diethyl(vinyl)phosphonate involves its ability to act as a precursor in various chemical reactions. It can undergo substitution and addition reactions, leading to the formation of different phosphonate derivatives. These derivatives can interact with molecular targets and pathways in biological systems, exhibiting various biological activities .
Comparison with Similar Compounds
Diethyl Allylphosphonate (DEAP)
- Structure : Allyl group (-CH₂-CH=CH₂) instead of vinyl.
- Reactivity : The allyl group undergoes radical polymerization and Michael additions but with different regioselectivity compared to DEVP. DEAP’s extended conjugation allows for additional stabilization of intermediates.
- Applications : Used in fire retardants (e.g., DMAP and DEAP show superior compatibility in battery electrolytes compared to DEVP) .
Diisopropyl Ethynyl Phosphonate
- Structure : Ethynyl group (-C≡CH) instead of vinyl.
- Reactivity : The sp-hybridized carbon in ethynyl enables rapid cycloadditions (e.g., with diazomethane to yield pyrazolyl phosphonates in 95% yield vs. 73% for DEVP) .
- Applications : Specialized in synthesizing diphosphonyl heterocycles for agrochemicals.
Tetraethyl Vinylidenebisphosphonate
- Structure : Two phosphonate groups attached to a central vinylidene (-C=CH₂) unit.
- Reactivity : Enhanced electron-withdrawing effects due to two phosphonate groups, facilitating Michael additions with β-dicarbonyl compounds .
- Applications : Precursor for bisphosphonate drugs and enzyme inhibitors.
Reactivity and Catalytic Behavior
DEVP’s vinyl group exhibits unique polarization under thiourea catalysis. NMR studies reveal:
- Downfield shifts in the β-carbon (from 120 ppm to 125 ppm in $^{13}\text{C}$ NMR) due to reduced electron density during H-bonding interactions with thiourea catalysts .
- Co-catalyst effects: Unlike single H-bond donors (e.g., p-nitrobenzoic acid), DEVP’s dual H-bonding with thiourea increases reaction yields by 30–40% in amine additions .
In contrast, diethyl 2-methylallylphosphonate forms isomeric intermediates during cycloadditions, leading to lower regioselectivity (74% yield vs. 76% for DEVP) .
Polymerization and Material Properties
DEVP’s ethyl groups enhance solubility in organic solvents compared to DMVP, making it preferable for copolymerizations with styrene or bisphenol A dimethacrylate .
Biological Activity
Diethyl vinylphosphonate (DEVP) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological properties, synthetic methodologies, and case studies related to DEVP, supported by data tables and research findings.
This compound is classified as an organophosphorus compound with the molecular formula and a molecular weight of 162.14 g/mol. Its structure features a vinyl group attached to a phosphonate moiety, which is crucial for its reactivity and biological interactions.
Synthetic Methods
Various synthetic routes have been developed for the preparation of DEVP, including:
- Mannich Reaction : Involves the reaction of diethylphosphorylacetic acid with formaldehyde and a dialkyl amine, resulting in β-aminovinylphosphonates .
- Baylis-Hillman Reaction : Utilizes DEVP as an activated alkene in the presence of a catalyst like DABCO to form β-substituted products .
- Conjugate Addition Reactions : Thiourea-catalyzed additions have been employed to activate DEVP for conjugate addition with amines, yielding β-aminophosphonates .
Biological Activities
This compound exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that DEVP derivatives demonstrate significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa, which is critical in biofilm formation prevention .
- Enzyme Inhibition : DEVP has shown potential as an inhibitor for specific enzymes, which can be leveraged for therapeutic applications. For example, hydrolysis of DEVP yields phosphonic acids that inhibit certain enzymes effectively .
- Biocompatibility : Research on poly(this compound) (PDEVP) indicates good biocompatibility, making it suitable for biomedical applications such as drug delivery systems .
Case Studies
- Antibacterial Activity Study :
- Enzyme Inhibition Assay :
- Biocompatibility Assessment :
Data Tables
Q & A
What are the efficient synthetic methodologies for DEVP with controlled regioselectivity, and how do reaction conditions influence outcomes?
Basic Research Question
DEVP is synthesized via hydrophosphorylation of alkynes using catalytic systems. A widely studied method employs CuNPs/ZnO in acetonitrile under mild, ligand-free conditions, achieving high regioselectivity for anti-Markovnikov products . Alternative routes include Mizoroki-Heck coupling of arylboronic acids with DEVP, requiring palladium catalysts and optimized solvent systems (e.g., DMF) . Key variables affecting regioselectivity:
- Catalyst support : ZnO stabilizes CuNPs, enhancing reactivity and reducing side reactions.
- Solvent polarity : MeCN facilitates polar transition states in CuNPs/ZnO systems, while DMF improves Pd-mediated cross-coupling efficiency.
- Additives : Base (e.g., NEt₃) or ionic liquids (e.g., [bmim]Br) accelerate kinetics in specific pathways .
How do DFT studies elucidate the mechanism of CuNPs/ZnO-catalyzed DEVP synthesis?
Advanced Research Question
DFT calculations reveal a three-step mechanism for alkyne hydrophosphorylation:
Alkyne activation : Coordination of the alkyne to CuNPs, lowering the energy barrier for nucleophilic attack.
Phosphite addition : Diethyl phosphite attacks the β-carbon of the activated alkyne, forming a vinyl copper intermediate.
Protonolysis : Cleavage of the Cu–C bond yields DEVP.
Critical intermediates include a σ-alkyne-Cu complex and a zwitterionic transition state during phosphite addition. The ZnO support stabilizes charge separation, reducing activation energy by ~15 kcal/mol compared to unsupported CuNPs .
What strategies optimize the aza-Michael addition of amines to DEVP for β-aminophosphonate synthesis?
Basic Research Question
Thiourea catalysts (e.g., Schreiner’s thiourea) enable efficient aza-Michael additions under mild conditions. Methodology:
- Dual H-bond activation : The thiourea polarizes the DEVP alkene via H-bonding to the phosphoryl oxygen, increasing electrophilicity at the β-carbon .
- Solvent selection : Et₂O or water enhances nucleophile accessibility. In aqueous systems, lyophilization post-reaction yields >95% pure products without organic extraction .
- Kinetic control : Low temperatures (0–25°C) favor anti-adducts, while elevated temperatures promote equilibration to thermodynamically stable syn-products.
How is DEVP utilized in designing stimuli-responsive nanocarriers, and what characterization methods validate performance?
Advanced Research Question
DEVP-based BAB-type block copolymers form dual-responsive nanoparticles for drug delivery:
- Synthesis : Radical polymerization of DEVP with 2-vinylpyridine, followed by thiol-ene cross-linking.
- Stimuli-responsive release : Nanoparticles (17–52 nm) exhibit pH/temperature-dependent drug release, fastest at pH 4.5 and 42°C (mimicking tumor microenvironments) .
- Characterization :
- DLS/TEM : Confirm size and morphology.
- ³¹P NMR : Monitors phosphonate stability during functionalization.
- Fluorescence tagging : Tracks folate-conjugated targeting efficiency in vitro.
What mechanistic insights explain DEVP’s reactivity in photoredox-catalyzed γ-hydroxyphosphonate synthesis?
Advanced Research Question
Visible-light-mediated radical addition to DEVP proceeds via:
- CO₂ extrusion : α-hydroxy radicals, generated from aldehydes under photoredox conditions (e.g., Ru(bpy)₃²⁺), add to DEVP’s α-carbon.
- Polarity matching : The electron-deficient DEVP alkene stabilizes radical intermediates, achieving >90% yields.
- Substrate scope : Sulfur-containing acceptors (e.g., vinyl sulfoxides) tolerate the conditions, enabling diverse γ-functionalized phosphonates .
How do NMR studies resolve contradictions in DEVP’s catalytic activation pathways?
Advanced Research Question
Conflicting reports on H-bonding vs. Brønsted acid catalysis were resolved via:
- ³¹P/¹³C NMR titration : Downfield shifts in DEVP’s β-carbon (Δδ = +1.2 ppm) confirm thiourea-induced alkene polarization, not proton transfer .
- Control experiments : p-Nitrobenzoic acid (similar pKa to thiourea) showed inferior catalysis, ruling out Brønsted acidity as the primary driver .
Note : For safety protocols, consult SDS guidelines (e.g., Toronto Research Chemicals ) for DEVP handling, including PPE requirements (gloves, respirators) and spill management.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
